6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)-
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Overview
Description
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- is a chemical compound with the molecular formula C14H24N6O and a molecular weight of 292.38 g/mol . This compound is known for its unique structure, which includes a purinone core and a piperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- typically involves multiple steps. One common method includes the alkylation of a purinone derivative with a piperazine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)-
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-ethylpiperazinyl)ethyl)-
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperidinyl)ethyl)-
Uniqueness
The uniqueness of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
73972-59-5 |
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Molecular Formula |
C14H24N6O |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
3,7-dimethyl-1-[2-(4-methylpiperazin-1-yl)ethyl]-2H-purin-6-one |
InChI |
InChI=1S/C14H24N6O/c1-16-4-6-19(7-5-16)8-9-20-11-18(3)13-12(14(20)21)17(2)10-15-13/h10H,4-9,11H2,1-3H3 |
InChI Key |
PSVWWXQEQKSRTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2CN(C3=C(C2=O)N(C=N3)C)C |
Origin of Product |
United States |
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